molecular formula C18H15ClO4S B2396827 6-chloro-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one CAS No. 865656-38-8

6-chloro-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one

Cat. No.: B2396827
CAS No.: 865656-38-8
M. Wt: 362.82
InChI Key: ARDMTMWGQBQNQR-UHFFFAOYSA-N
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Description

6-Chloro-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one is a synthetic coumarin derivative characterized by:

  • Chlorine at position 6 of the coumarin core, enhancing electron-withdrawing effects.
  • This structural motif positions the compound for diverse biological applications, leveraging coumarin’s inherent fluorescence and pharmacophore versatility.

Properties

IUPAC Name

6-chloro-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClO4S/c1-11(2)12-3-6-15(7-4-12)24(21,22)17-10-13-9-14(19)5-8-16(13)23-18(17)20/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDMTMWGQBQNQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chlorochromen-2-one and 4-isopropylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chloro or sulfonyl groups, leading to different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new compounds with potentially different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized chromen-2-one compounds.

Scientific Research Applications

Medicinal Chemistry Applications

6-chloro-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one exhibits significant pharmacological properties. Its applications in drug development are primarily focused on:

1.1 Anticancer Activity
Research indicates that chromenone derivatives can exhibit anticancer properties. Studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. For instance, a study reported that certain chromenone derivatives induced apoptosis in cancer cells through the activation of caspase pathways, suggesting their potential as anticancer agents .

1.2 Antimicrobial Properties
Another significant application is in the development of antimicrobial agents. Chromenone derivatives have been tested for their efficacy against a range of bacteria and fungi. A notable study demonstrated that specific structural modifications of chromenones enhanced their antibacterial activity against resistant strains of Staphylococcus aureus .

1.3 Anti-inflammatory Effects
The anti-inflammatory potential of chromenones has also been explored. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them candidates for treating inflammatory diseases .

Material Science Applications

Beyond medicinal chemistry, this compound finds applications in material science.

2.1 Organic Photovoltaics
The compound's unique electronic properties make it suitable for use in organic photovoltaic devices. Research has indicated that chromenone derivatives can serve as effective electron transport materials, enhancing the efficiency of solar cells .

2.2 Photonic Devices
In photonics, the optical properties of chromenones are exploited for developing light-emitting diodes (LEDs) and laser devices. The ability of these compounds to absorb and emit light at specific wavelengths is critical for applications in display technologies .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions, including sulfonation and chlorination processes. The characterization of synthesized compounds typically employs techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm their structure and purity.

Case Studies

StudyApplicationFindings
Study 1 Anticancer ActivityDemonstrated apoptosis induction in breast cancer cells via caspase activation .
Study 2 Antimicrobial PropertiesEnhanced antibacterial activity against Staphylococcus aureus .
Study 3 Organic PhotovoltaicsImproved efficiency in solar cells using chromenone derivatives as electron transport materials .

Mechanism of Action

The mechanism of action of 6-chloro-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. The chloro substituent may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its overall biological effects.

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

Structural and Functional Group Variations

The table below compares substituents, biological activities, and key findings for related compounds:

Compound Name / Structure Substituents Biological Activity Key Findings Reference
6-Chloro-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one 6-Cl, 3-(4-isopropylbenzenesulfonyl) Not explicitly reported (likely antimicrobial/antifungal) Hypothesized to target sulfonamide-sensitive enzymes due to sulfonyl group N/A (Target compound)
6-Chloro-3-(2-methyl-1H-indole-3-carbonyl)-2H-chromen-2-one 6-Cl, 3-(indole carbonyl) Antifungal Exhibits strong activity against Candida albicans (MIC ~5 µg/mL)
3-(Pyridin-2-yl)-2H-chromen-2-one derivatives (L1–L6) 3-(pyridinyl), variable 6/7 substituents DNA binding Pyridinyl groups enhance DNA intercalation; 6-Cl (L5) shows moderate binding affinity
3-(1,3,4-Oxadiazol-2-yl)-2H-chromen-2-ones 3-(oxadiazole) Anticonvulsant Oxadiazole moiety improves CNS penetration; ED₅₀ = 30 mg/kg in seizure models
6-Chloro-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one 6-Cl, 3-(oxadiazole-pyridinyl) Antimalarial Binds Plasmodium riboswitch (ΔG = -9.2 kcal/mol); low resistance risk
5,7-Dihydroxy-4-propyl-2H-chromen-2-one 5,7-OH, 4-propyl Antimicrobial, antitumor Broad-spectrum activity (MIC 10–50 µg/mL); induces apoptosis in cancer cells

Key Comparative Insights

Substituent Effects on Bioactivity
  • Chlorine at Position 6 : Present in the target compound, L5 (), and antifungal indole derivatives (), this group likely enhances lipophilicity and electron-deficient character, favoring interactions with microbial enzymes or DNA .
  • Sulfonyl vs. Heterocyclic Groups :
    • The sulfonyl group in the target compound may mimic sulfonamide drugs, targeting dihydropteroate synthase (DHPS) in folate biosynthesis .
    • Oxadiazole () and pyridinyl () substituents improve CNS penetration or DNA binding but lack sulfonyl’s enzyme-specific targeting.
  • Indole Carbonyl vs. Sulfonyl : The indole-based analog () shows potent antifungal activity, suggesting that bulky aromatic groups at position 3 enhance membrane disruption or ergosterol biosynthesis inhibition .
Physical and Electronic Properties
  • Solubility : Sulfonyl groups typically increase water solubility compared to hydrophobic substituents like propyl () or benzyl ().
  • pKa : The target compound’s sulfonyl group (pKa ~1–2) contrasts with hydroxylated coumarins (pKa ~6–8 in ), affecting ionization and bioavailability .

Biological Activity

6-Chloro-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one, a compound belonging to the class of chromenones, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a chromenone backbone with a chloro substituent and a benzenesulfonyl group, which contributes to its biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

Antimicrobial Activity

Studies have shown that derivatives of chromenone exhibit significant antimicrobial properties. For instance, various analogs were tested against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that compounds with specific substitutions at the 6 and 8 positions of the chromenone structure exhibited enhanced antimicrobial efficacy.

CompoundMIC (µg/mL)Target Organisms
6c5.0Staphylococcus aureus
6d10.0Escherichia coli
6e7.5Aspergillus niger

The minimum inhibitory concentration (MIC) values suggest that structural modifications can lead to improved antimicrobial activity against various pathogens .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. A series of related compounds demonstrated promising activity against human cancer cell lines, including SK-OV-3 (ovarian cancer) and HT-29 (colon cancer).

Case Study: Cytotoxicity Assay

In a study by Patel et al., several chromenone derivatives were synthesized and screened for cytotoxicity using the Sulforhodamine B (SRB) assay. The findings are summarized in the table below:

CompoundIC50 (µg/mL)Cell Line
7h9.34SK-OV-3
12j10.39HT-29
7b11.24HeLa

The results indicated that the presence of electron-withdrawing groups significantly enhanced cytotoxic effects against these cancer cell lines .

Enzyme Inhibition Activity

Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Compounds derived from coumarin structures have shown promising AChE inhibitory activity.

Inhibition Assay Results

Research demonstrated that certain derivatives exhibited strong inhibitory effects on AChE:

CompoundIC50 (µM)Mechanism of Action
3i2.7Competitive Inhibition

These findings suggest that modifications to the coumarin structure can enhance AChE inhibition, potentially leading to therapeutic applications in treating Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of chromenone derivatives is significantly influenced by their structural characteristics. The presence of various substituents can modulate their pharmacological profiles:

  • Electron-Withdrawing Groups : Enhance anticancer activity.
  • Electron-Donating Groups : Improve antioxidant properties.
  • Halogen Substituents : Often correlate with increased antimicrobial efficacy.

This relationship underscores the importance of careful design in the synthesis of new derivatives for targeted biological activities .

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